![molecular formula C20H14ClN3O2 B1436725 2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone] CAS No. 924862-22-6](/img/structure/B1436725.png)
2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone]
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Pharmaceutical Research and Drug Development
The structural complexity of this compound suggests potential for pharmaceutical applications. Its hydrazone group is known to be significant in drug design due to its involvement in the formation of stable complexes with metals, which can be useful in the development of new therapeutic agents . Additionally, the isoquinoline moiety is a common feature in molecules with neurological activity, indicating potential use in the development of neuroactive drugs.
Analytical Chemistry
In analytical chemistry, the compound’s unique structure could be utilized in the development of novel analytical reagents. Hydrazone formations are often used in spectrophotometric analysis due to their ability to form colored complexes with various metals, which can be quantitatively measured .
Antimicrobial Agents
The hydrazone moiety has been associated with antimicrobial properties. This compound could be investigated for its efficacy against various bacterial and fungal strains, contributing to the search for new antimicrobial agents .
Safety And Hazards
properties
IUPAC Name |
4-[(4-chloronaphthalen-1-yl)diazenyl]-1-hydroxy-2-methylisoquinolin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2/c1-24-19(25)15-9-5-4-8-14(15)18(20(24)26)23-22-17-11-10-16(21)12-6-2-3-7-13(12)17/h2-11,25H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAIHHVDLIKMPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=C(C1=O)N=NC3=CC=C(C4=CC=CC=C43)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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